Boc-D-Lys-OH serves as a crucial building block for the construction of peptides containing D-lysine, the mirror image of the naturally occurring L-lysine. Peptides are short chains of amino acids linked together by peptide bonds and play various roles in living organisms. Scientists utilize Boc-D-Lys-OH to synthesize peptides with specific functionalities, including:
Boc-D-Lys-OH offers several advantages compared to other protected amino acids in peptide synthesis:
Boc-D-Lys-OH, or N-tert-butoxycarbonyl-D-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-lysine. This compound has a molecular formula of C₁₁H₂₂N₂O₄ and a molar mass of 246.3 g/mol. Boc-D-Lys-OH appears as a white to yellowish powder or crystal and is known for its good thermal and light stability, making it suitable for various chemical applications .
Boc-D-Lys-OH exhibits biological significance primarily due to its role as a building block in peptide synthesis. Peptides containing D-lysine have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties. The unique stereochemistry of D-lysine can influence the biological activity of peptides, making Boc-D-Lys-OH a valuable compound in medicinal chemistry .
Boc-D-Lys-OH can be synthesized through various methods:
Boc-D-Lys-OH finds applications in several fields:
Studies on Boc-D-Lys-OH often focus on its interactions within peptide chains and its reactivity in various chemical environments. Research indicates that the presence of D-lysine can enhance peptide stability and influence binding affinities to biological targets. Interaction studies also explore how modifications to the Boc group affect reactivity and biological performance .
Boc-D-Lys-OH shares structural similarities with several other compounds, particularly other amino acid derivatives. Here are some notable comparisons:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
Boc-Lys-OH | Similar Boc protecting group on lysine | Lacks stereochemical variation |
Fmoc-D-Lys-OH | Contains a different protecting group (Fmoc) | Stable under basic conditions |
Ac-D-Lys-OH | Acetyl protection instead of Boc | Often used for different synthetic pathways |
Z-D-Lys-OH | Benzyloxycarbonyl protection | More complex synthesis routes |
Boc-D-Lys-OH is unique due to its specific stereochemistry (D-isomer) and its favorable stability characteristics, which make it particularly useful in peptide synthesis compared to other derivatives .
N-protected amino acids constitute the cornerstone of modern peptide synthesis, serving as essential building blocks that enable controlled and selective peptide bond formation. The fundamental principle underlying N-protection involves the temporary blocking of the amino group to prevent unwanted side reactions, including polymerization and self-coupling, which would otherwise compete with the intended peptide coupling reaction. This protection strategy has revolutionized synthetic peptide chemistry by providing researchers with precise control over reaction sequences and stereochemical outcomes.
The development of robust N-protection schemes has enabled the synthesis of increasingly complex peptides and proteins, with applications spanning pharmaceutical development, biotechnology, and basic research. Traditional peptide synthesis iteratively elongates the chain from the C-terminus to N-terminus using excess N-carbamate-protected amino acids and condensation reagents to minimize epimerization. The protection strategy must satisfy several critical requirements: ease of introduction, stability under coupling conditions, compatibility with other synthetic steps, and selective removal without affecting other protecting groups.
Contemporary peptide synthesis relies heavily on two main protection schemes: the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches. Each scheme offers distinct advantages and limitations, with the choice typically determined by the specific requirements of the target peptide and the synthetic strategy employed. The evolution of these protection schemes has directly contributed to the commercial viability of peptide-based therapeutics and the accessibility of complex biological molecules for research purposes.
The tert-butoxycarbonyl protecting group represents a landmark development in organic synthesis, emerging as a versatile and reliable method for amine protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate, making it accessible and practical for widespread use. This acid-labile protecting group has become synonymous with robust and predictable synthetic protocols, particularly in peptide chemistry where selective protection and deprotection are paramount.
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, serves as the primary reagent for introducing Boc protection. This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl derivatives, which do not behave as amines, allowing subsequent transformations that would be incompatible with free amino groups. The Boc group can later be removed using moderately strong acids such as trifluoroacetic acid, providing a reliable deprotection strategy that has been refined over decades of use.
The historical significance of the Boc protection strategy extends beyond its chemical properties to its role in enabling solid-phase peptide synthesis protocols. The development of the Boc/Bzl protection scheme allowed researchers to synthesize peptides of increasing length and complexity, with the acid-labile nature of the Boc group providing orthogonality with other protecting groups used for side chain protection. This advancement coincided with the emergence of automated peptide synthesizers, making complex peptide synthesis accessible to researchers without specialized expertise in organic chemistry.
D-amino acids represent the enantiomeric counterparts of naturally occurring L-amino acids, possessing identical chemical properties but exhibiting distinct biological behaviors due to their chirality. The stereogenic carbon alpha to the amino group has the D-configuration, distinguishing these compounds from their L-counterparts that predominate in natural protein structures. This stereochemical difference has profound implications for biological activity, protein structure, and therapeutic applications.
The discovery of D-amino acids in biological systems challenged the long-held assumption that only L-amino acids participate in essential biological processes. Contemporary research has revealed that D-amino acids play important roles in numerous physiological processes in the human body, with D-serine and D-aspartate representing the most commonly studied examples in relation to human physiology. These canonical D-amino acids participate in neurotransmission, particularly through their involvement with N-methyl-D-aspartate receptor signaling in the central nervous system.
D-amino acids exhibit unique properties that make them valuable in pharmaceutical and biotechnological applications. Their resistance to common proteolytic enzymes provides enhanced stability in biological systems, while their distinct three-dimensional structures can lead to novel biological activities. The incorporation of D-amino acids into peptides and proteins can dramatically alter their pharmacokinetic properties, metabolic stability, and receptor selectivity, making them attractive targets for drug development and therapeutic intervention strategies.
Research involving Boc-D-Lys-OH encompasses multiple dimensions of chemical and biological investigation, reflecting the compound's versatility as both a synthetic intermediate and a research tool. The primary research objectives focus on optimizing synthetic methodologies, characterizing physicochemical properties, and exploring novel applications in peptide-based drug development. Current studies investigate the compound's behavior under various reaction conditions, its compatibility with different coupling reagents, and its utility in specialized synthesis protocols.
The stereochemical properties of Boc-D-Lys-OH make it particularly valuable for investigating structure-activity relationships in peptide-based therapeutics. Research objectives include developing efficient synthetic routes for accessing D-lysine-containing peptides, characterizing the conformational preferences of peptides incorporating D-lysine residues, and evaluating the biological activities of these modified peptides. The compound serves as a critical building block for peptides designed to resist proteolytic degradation while maintaining or enhancing desired biological activities.
Contemporary research scope extends to applications in bioconjugation chemistry, where the lysine side chain provides a reactive handle for chemical modification. Studies focus on developing selective modification strategies that preserve the stereochemical integrity of the D-lysine residue while enabling precise functionalization. These investigations contribute to the development of peptide-drug conjugates, imaging agents, and targeted delivery systems that leverage the unique properties of D-amino acid-containing peptides.
N-alpha-(tert-Butoxycarbonyl)-D-lysine, systematically designated as (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, represents a protected derivative of the D-enantiomer of the essential amino acid lysine [1] [48]. The compound is officially registered under Chemical Abstracts Service number 106719-44-2 and bears the International Union of Pure and Applied Chemistry name reflecting its stereochemical configuration and functional group arrangement [1] [35].
This chemical entity belongs to the classification of N-protected amino acids, specifically categorized as a tert-butoxycarbonyl-protected amino acid derivative [2] [48]. The tert-butoxycarbonyl protecting group, commonly referred to in scientific literature by its abbreviated form, serves as a carbamate-type protecting group that shields the alpha-amino functionality from unwanted reactions during synthetic procedures [2] [8]. The compound falls within the broader category of amino acid derivatives utilized extensively in peptide synthesis and organic chemistry applications [42] [48].
The molecular formula C₁₁H₂₂N₂O₄ reflects the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 246.30 grams per mole [1] [2]. The InChI key DQUHYEDEGRNAFO-MRVPVSSYSA-N provides a unique digital identifier for this specific stereoisomer, distinguishing it from its L-enantiomer and other related compounds [1] [35].
The stereochemical configuration of N-alpha-(tert-Butoxycarbonyl)-D-lysine is defined by the absolute configuration at the alpha-carbon center, which adopts the R-configuration according to Cahn-Ingold-Prelog priority rules [1] [35]. This configuration corresponds to the D-series designation in amino acid nomenclature, representing the unnatural enantiomer of lysine [6] [42]. The compound exhibits a negative optical rotation of [α]₂₂/D = -24° when measured at a concentration of 0.5% in methanol, confirming its stereochemical identity [2] [32].
The molecular structure comprises a six-carbon amino acid backbone with the characteristic lysine side chain containing a terminal primary amino group at the epsilon position [1] [6]. The alpha-amino group is protected by the tert-butoxycarbonyl moiety, which introduces steric bulk and electronic effects that influence the compound's reactivity and conformational preferences [2] [42]. The tert-butyl group adopts a tetrahedral geometry around the quaternary carbon center, providing significant steric hindrance that contributes to the stability of the protecting group under basic conditions [30] [42].
Structural analysis reveals that the compound contains two distinct amino functionalities: the protected alpha-amino group incorporated within the carbamate linkage and the free epsilon-amino group on the lysine side chain [1] [6]. This differential protection strategy allows for selective chemical transformations and controlled peptide coupling reactions [9] [42]. The carboxylic acid functionality at the C-terminus remains unprotected, maintaining its ability to participate in amide bond formation reactions [1] [8].
The conformational flexibility of the compound is influenced by the extended alkyl chain connecting the alpha-carbon to the terminal amino group [15] [42]. Theoretical calculations suggest that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon single bonds in the side chain [30]. The presence of the bulky tert-butoxycarbonyl group may restrict certain conformational states through steric interactions with the side chain [30] [42].
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂N₂O₄ |
Molecular Weight (g/mol) | 246.30 |
CAS Registry Number | 106719-44-2 |
IUPAC Name | (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Physical Form | White to off-white powder or crystals |
Melting Point (°C) | 205-210 |
Optical Activity [α]D | -24° (c = 0.5% in methanol) |
Storage Temperature | 2-8°C |
Proton nuclear magnetic resonance spectroscopy of N-alpha-(tert-Butoxycarbonyl)-D-lysine in deuterium oxide solvent reveals characteristic signal patterns that confirm the molecular structure and stereochemical configuration [17] [19]. The alpha-proton appears as a multipiplet in the region between 3.025 and 2.987 parts per million, consistent with the expected chemical shift for an amino acid alpha-carbon bearing both amino and carboxyl substituents [17] [22]. The coupling pattern observed for this proton reflects vicinal coupling to the beta-methylene protons and long-range coupling effects from the carbamate nitrogen [17] [20].
The tert-butyl protecting group generates a characteristic singlet signal at approximately 1.44 parts per million, integrating for nine protons and confirming the presence of the tert-butoxycarbonyl moiety [18] [19]. This signal appears as a sharp singlet due to the equivalent environment of all three methyl groups attached to the quaternary carbon center [17] [18]. The chemical shift value is consistent with tert-butyl groups in carbamate environments and serves as a diagnostic signal for structural confirmation [18] [20].
The methylene protons of the lysine side chain exhibit complex multippet patterns in the aliphatic region between 1.714 and 1.656 parts per million [17] [22]. These signals demonstrate the expected integration ratios and coupling patterns characteristic of a linear alkyl chain [18] [20]. The epsilon-amino group protons appear as a multipplet around 3.1 parts per million, shifted downfield from typical alkyl amino groups due to the electron-withdrawing effects of the adjacent methylene carbons [17] [20].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [19] [20]. The carbonyl carbons of both the carboxylic acid and carbamate functionalities appear in the region between 170 and 180 parts per million, with distinct chemical shifts reflecting their different electronic environments [19] [20]. The tert-butyl carbons generate characteristic signals, with the quaternary carbon appearing around 80 parts per million and the methyl carbons near 28 parts per million [18] [19].
Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence spectroscopy, have been employed to establish connectivity patterns and confirm structural assignments [20]. These experiments reveal correlations between directly bonded carbon and hydrogen atoms, providing unambiguous evidence for the proposed molecular structure [20].
Electrospray ionization mass spectrometry analysis of N-alpha-(tert-Butoxycarbonyl)-D-lysine demonstrates characteristic ionization patterns that confirm the molecular weight and provide structural information [23] . Under positive ion conditions, the compound readily forms protonated molecular ions at mass-to-charge ratio 247, corresponding to the addition of a proton to the neutral molecule [23] [25]. This ionization occurs preferentially at the free epsilon-amino group, which possesses the highest proton affinity in the molecule [23] [26].
Sodium adduct formation produces a significant signal at mass-to-charge ratio 269, representing the association of the neutral molecule with a sodium cation [23] [25]. This adduct formation is commonly observed for compounds containing multiple heteroatoms capable of coordinating metal ions [23] [25]. The relative intensity of sodium adducts compared to protonated species depends on the instrumental conditions and the presence of sodium salts in the sample or solvent system [25].
Fragmentation patterns observed under collision-induced dissociation conditions provide insights into the structural features and relative bond strengths within the molecule [23] . The tert-butoxycarbonyl protecting group exhibits characteristic fragmentation behavior, typically losing the tert-butyl cation (mass 57) or carbon dioxide (mass 44) under energetic conditions [23] . These fragmentations generate product ions that retain the lysine backbone structure with modified or removed protecting groups [23].
High-resolution mass spectrometry measurements confirm the exact molecular composition with sub-parts-per-million mass accuracy [25]. The observed accurate mass values validate the proposed molecular formula and distinguish the compound from potential isobaric interferences [25]. Isotope pattern analysis further supports the molecular composition by confirming the expected distribution of carbon-13 and nitrogen-15 isotopes [25].
Analytical Technique | Characteristic Data |
---|---|
¹H NMR (400 MHz, D₂O) | δ 3.025, 3.006, 2.987 ppm (α-CH); 1.714-1.656 ppm (aliphatic CH₂) |
¹H NMR Key Signals | tert-Butyl group: ~1.44 ppm; ε-NH₂: ~3.1 ppm |
¹³C NMR | Carbonyl carbons: ~170-180 ppm; tert-Butyl carbons: ~28-80 ppm |
Mass Spectrometry (ESI-MS) | m/z 247 [M+H]⁺, 269 [M+Na]⁺ |
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about the functional groups present in N-alpha-(tert-Butoxycarbonyl)-D-lysine [28] [30]. The carbonyl stretching vibrations appear prominently in the spectrum, with the carboxylic acid carbonyl generating a strong absorption band at 1736-1742 wavenumbers [28] [30]. This frequency range is typical for carboxylic acid carbonyls in amino acid derivatives and reflects the electron-withdrawing effects of the adjacent amino functionality [30] [33].
The carbamate carbonyl of the tert-butoxycarbonyl protecting group produces a distinct absorption band that appears at slightly different frequencies compared to the carboxylic acid carbonyl [30] [31]. The electronic environment of this carbonyl, influenced by the nitrogen lone pair and the tert-butyl substituent, results in characteristic frequency shifts that aid in functional group identification [30] [31]. The intensity and position of this band serve as diagnostic features for confirming the presence of the protecting group [31].
Nitrogen-hydrogen stretching vibrations generate broad absorption bands in the region around 3596 wavenumbers, characteristic of primary amino groups [30] [33]. The breadth and position of these bands reflect hydrogen bonding interactions in the solid state and the electronic environment of the amino nitrogen [30] [33]. The free epsilon-amino group contributes to these absorptions, while the protected alpha-amino group exhibits modified vibrational characteristics due to its incorporation into the carbamate linkage [30].
Carbon-oxygen stretching vibrations appear in the fingerprint region between 858 and 888 wavenumbers, providing additional structural confirmation [28] [30]. These vibrations arise from the ester linkage within the tert-butoxycarbonyl group and the carboxylic acid functionality [28] [30]. The specific frequencies and intensities of these bands depend on the local molecular environment and crystal packing effects in the solid state [30] [33].
Computational studies using density functional theory methods have been employed to predict and assign vibrational frequencies [30]. These calculations provide theoretical support for experimental band assignments and offer insights into the molecular motions associated with specific vibrational modes [30]. The agreement between calculated and observed frequencies validates the proposed molecular structure and aids in the interpretation of complex spectral features [30].
The crystalline form of N-alpha-(tert-Butoxycarbonyl)-D-lysine adopts a powder-to-crystal morphology with characteristic melting behavior in the range of 205-210 degrees Celsius [32] [34]. The compound exhibits polymorphic behavior, with the ability to crystallize in different crystal forms depending on the crystallization conditions and solvent systems employed [34] [36]. The most thermodynamically stable polymorph under ambient conditions has been characterized through X-ray diffraction studies [34].
Molecular packing analysis reveals that the compound forms hydrogen-bonded networks in the solid state through interactions between the carboxylic acid groups, the free epsilon-amino groups, and the carbamate nitrogen atoms [37] [45]. These intermolecular hydrogen bonds contribute significantly to the crystal stability and influence the physical properties of the material [40] [45]. The tert-butyl groups participate in van der Waals interactions that fill the available space in the crystal lattice and contribute to the overall packing efficiency [40] [45].
The crystal structure exhibits distinct layers formed by the amino acid backbones, with the tert-butoxycarbonyl protecting groups extending into interlayer regions [37] [43]. This layered arrangement is stabilized by a combination of hydrogen bonding interactions along the layers and hydrophobic interactions between the tert-butyl groups in adjacent layers [43] [45]. The lysine side chains adopt extended conformations that maximize favorable intermolecular interactions while minimizing steric conflicts [37] [43].
Unit cell parameters determined from single crystal X-ray diffraction studies indicate that the compound crystallizes in a specific space group with defined lattice constants [37] [39]. The asymmetric unit contains one molecule of N-alpha-(tert-Butoxycarbonyl)-D-lysine, with the stereochemical configuration confirmed through anomalous scattering effects [37] [39]. The absolute configuration determined crystallographically agrees with the known D-stereochemistry expected for this enantiomer [37] [39].
Thermal analysis studies reveal that the compound undergoes characteristic phase transitions upon heating, including dehydration events and decomposition processes [34] [36]. The melting point range reflects the presence of different polymorphic forms or the influence of trace impurities on the crystalline behavior [34] [40]. Differential scanning calorimetry measurements provide quantitative information about the energetics of these thermal events and support the identification of distinct crystalline phases [36].
Stereochemical Feature | Description |
---|---|
Absolute Configuration | D-configuration (unnatural amino acid isomer) |
Stereocenter | Single stereocenter at α-carbon (C-2) |
Enantiomeric Form | Dextrorotatory (D-) enantiomer of lysine |
Optical Rotation | Negative rotation: [α]₂₂/D = -24° |
R/S Configuration | R-configuration at C-2 position |